
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with a sulfonyl group and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene typically involves the following steps:
Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Sulfonylation: The amino group is converted to a sulfonyl chloride derivative by reacting with chlorosulfonic acid.
Azidation: Finally, the sulfonyl chloride derivative is treated with sodium azide to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., toluene), and moderate temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
科学研究应用
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and antiviral properties.
Bioconjugation: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
作用机制
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene depends on the specific application and the chemical reactions it undergoes. For example:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then interact with various biological targets.
相似化合物的比较
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the methoxy groups.
1,3-Dimethoxybenzene: Lacks the azide and sulfonyl groups.
2-Azidobenzene-1-sulfonyl-4-methoxybenzene: Similar structure with one methoxy group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is unique due to the combination of the azide, sulfonyl, and methoxy groups, which confer specific reactivity and potential applications in various fields. The presence of the azide group allows for versatile chemical transformations, while the methoxy groups enhance solubility and stability.
属性
CAS 编号 |
61174-52-5 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC 名称 |
2-(2-azidophenyl)sulfonyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13N3O4S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)16-17-15/h3-9H,1-2H3 |
InChI 键 |
PROGNTIOLSFGHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
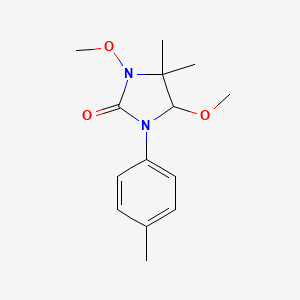

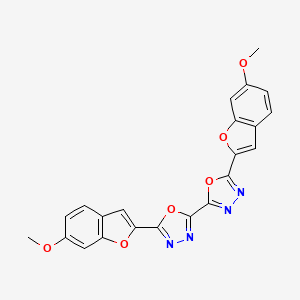
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
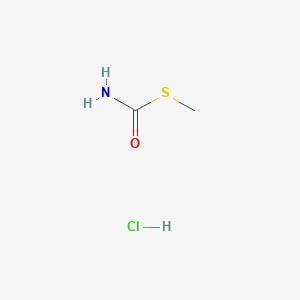
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)


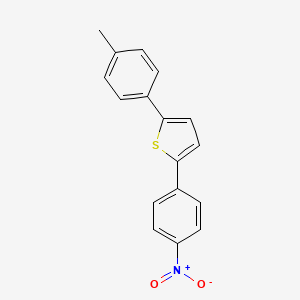
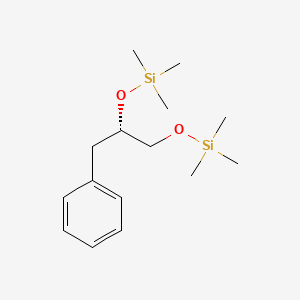
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
